molecular formula C₁₂₉H₂₃₀N₃₆O₂₉S B1148361 NFkappaB Inhibitor CAS No. 213546-53-3

NFkappaB Inhibitor

Katalognummer B1148361
CAS-Nummer: 213546-53-3
Molekulargewicht: 2781.5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NF-kappaB inhibitors are a group of compounds that can inhibit the NF-kappaB signaling pathway . NF-kappaB is a family of transcription factor protein complexes that control the transcription of DNA, cytokine production, and cell survival . It is found in almost all animal cell types and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, oxidized LDL, and bacterial or viral antigens . Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .


Synthesis Analysis

The synthesis of NF-kappaB inhibitors involves complex biochemical processes. The NF-kappaB repressing factor (NRF) has been shown to interact with specific negative regulatory DNA elements (NRE) to mediate transcriptional repression by inhibition of the NF-kappaB activity at certain promoters .


Molecular Structure Analysis

The structure of the NF-kappaB complex has been determined by X-ray crystallography . The classic “canonical” NF-kappaB complex is a heterodimer of p50 and RelA . All proteins of the NF-kappaB family share a Rel homology domain in their N-terminus .


Chemical Reactions Analysis

The chemical reactions involving NF-kappaB inhibitors are complex and involve multiple steps. These inhibitors can dampen the excessive release of pro-inflammatory molecules, thereby reducing the harmful impact of inflammation on neurons .


Physical And Chemical Properties Analysis

The physical and chemical properties of NF-kappaB inhibitors are complex and vary depending on the specific inhibitor. More research is needed to fully understand these properties .

Wissenschaftliche Forschungsanwendungen

Application in Acute Respiratory Distress Syndrome (ARDS)

The Specific Scientific Field

This application falls under the field of Respiratory Research .

Summary of the Application

SN50, a NF-κB cell permeable inhibitor, has been studied for its potential to attenuate alveolar hypercoagulation and fibrinolysis inhibition in ARDS .

Methods of Application or Experimental Procedures

Mouse ARDS was induced by 50μl of lipopolysaccharide (LPS) (4mg/ml) inhalation. Male BALB/c mice were intraperitoneally injected with different doses of SN50 1h before LPS inhalation. Lung tissues were collected for hematoxylin-eosin (HE) staining, wet/dry ratio .

Results or Outcomes Obtained

Application in Obesity-Related Hypertension

The Specific Scientific Field

This application falls under the field of Obesity Research .

Summary of the Application

SN50, an NF-κB inhibitor, has been studied for its effect on Tumor Necrosis Factor-Alpha (TNF-α) and angiotensinogen (AGT) secretion and expression in human adipose tissue .

Methods of Application or Experimental Procedures

Primary human adipocytes were isolated from 20 subjects among 10 overweight subjects and 10 obese subjects with and without hypertension and treated with 10 ng/mL of lipopolysaccharides (LPS) in the presence and absence of NF-κB inhibitor SN50 (50 μg/mL). TNF-α secretion and NF-κB p65 activity were detected in supernatants extracted from cultured cells treated and untreated with LPS (10 ng/mL) and SN50 (50 μg/mL) using commercially available assays .

Results or Outcomes Obtained

Treatment of abdominal subcutaneous adipocytes with LPS (10 ng/mL) caused a significant increase in NF-κB p65 in overweight subjects and obese subjects with and without hypertension at 24 h of incubation, whereas, SN50-NF-κB inhibitor caused a reduction in NF-κB p65 in overweight subjects and obese subjects .

Safety And Hazards

While NF-kappaB inhibitors have therapeutic potential, they also pose certain risks. Unselective NF-kappaB inhibition in all cells results in multiple adverse effects, a major hindrance in drug development . Therefore, therapeutic NF-kappaB inhibition should ideally only take place in those cell types that are involved in disease pathogenesis to maintain physiological cell functions in all other cells .

Zukünftige Richtungen

Future research should prioritize the identification of phytochemicals with robust NF-kappaB-inhibitory properties. Screening and evaluating various plant-derived compounds can uncover novel candidates that effectively modulate NF-kappaB signaling pathways . Furthermore, the development of cell-type specific NF-kappaB inhibitors is a promising area of research .

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWLNURBQMTKEB-URDPEVQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H230N36O29S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2781.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NFkappaB Inhibitor

Citations

For This Compound
182
Citations
T Tomita, Y Kunugiza, K Nomura… - Nihon Rinsho Men'eki …, 2009 - europepmc.org
Recent progress in DNA technologies has provided the strategies to regulate the transcription of disease-related genes in vivo using antisense oligodeoxynucleotide (ODN). …
Number of citations: 9 europepmc.org
J Tan, W Kuang, Z Jin, F Jin, L Xu, Q Yu, L Kong… - Apoptosis, 2009 - Springer
… Upon 20% stretch, compared with the group treated with JNK inhibitor only, combination of JNK inhibitor and NFkappaB inhibitor decreased the cell viability significantly (Fig. 3c), …
Number of citations: 37 link.springer.com
WE Ackerman IV, TLS Summerfield… - Biology of …, 2008 - academic.oup.com
… human PTGES gene promoter, interleukin-1beta (IL1B) produced a moderate increase in luciferase activity; this effect was abrogated in the presence of an indirect NFkappaB inhibitor (…
Number of citations: 86 academic.oup.com
GW Prager, PM Brunner, J Mihaly, Y Koschelnick… - Blood, 2007 - Elsevier
… Blocking NFkappaB by using the specific NFkappaB inhibitor BAY 11–7082 or by adenoviral… Blocking NFkappaB by using the specific NFkappaB inhibitor BAY 11–7082 or by …
Number of citations: 2 www.sciencedirect.com
S Papoutsopoulou, L Pollock, C Walker… - Frontiers in …, 2021 - frontiersin.org
… TNF-induced Il10-/- enteroids showed significant downregulation of identified NFkappaB target genes Tnf and Ccl20, and delayed overexpression of NFkappaB inhibitor encoding …
Number of citations: 11 www.frontiersin.org
C Mazière, V Salle, C Gomila, JC Mazière - Biochimica et Biophysica Acta …, 2013 - Elsevier
… The NFkappaB inhibitor Ro 106-9920 and NFAT inhibitor Vivit reduced the effect of CuLDL on RANKL expression. (A) Cells were preincubated in a medium supplemented with 0.1% …
Number of citations: 52 www.sciencedirect.com
GW Prager, J Mihaly, P Brunner, C Zielinski, B Binder - 2008 - ashpublications.org
… Blocking NFkappaB by using the specific NFkappaB inhibitor BAY 11–7082 or by adenoviral-mediated overexpression of its inhibitor, IkB, inhibits uPA-induced XIAP expression as …
Number of citations: 2 ashpublications.org
N Nonomura, M Nakayama, H Takayama… - Hinyokika kiyo. Acta …, 2008 - europepmc.org
… Dexamethasone is also an NFkappaB inhibitor. Its clinical efficacy is through suppressing the adrenal androgen level. Besides adrenal androgen blockade, dexamethasone suppresses …
Number of citations: 7 europepmc.org
R Hu, A Eltayeb, A Shajahan, R Riggins, R Clarke - Cancer Research, 2011 - AACR
… The presence of small molecule NFkappaB inhibitor, Parthenolide, sensitizes XBP1 ovexpressing MCF7 cells to Tamoxifen. Depletion of endogenous XBP1 using siRNA in antiestrogen …
Number of citations: 0 aacrjournals.org
G Prager, P Brunner, J Mihaly, C Zielinski, B Binder - Cancer Research, 2008 - AACR
… In fact, blocking NFkappaB activation by using the specific NFkappaB inhibitor BAY 11-7082 or by adenoviral-mediated overexpression of the NFkappa B inhibitor, IkB, abolished uPA-…
Number of citations: 1 aacrjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.